![molecular formula C9H13ClN2O2S2 B1416291 1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane CAS No. 1082556-62-4](/img/structure/B1416291.png)
1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane
概要
説明
1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane is a chemical compound with the molecular formula C9H13ClN2O2S2 and a molecular weight of 280.8 g/mol It is characterized by the presence of a diazepane ring, a sulfonyl group, and a chlorothiophene moiety
準備方法
The synthesis of 1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 1,4-diazepane under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and diazepane.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as polymers and surfactants.
作用機序
The mechanism of action of 1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The chlorothiophene moiety may also contribute to the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
類似化合物との比較
1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane can be compared with other similar compounds, such as:
1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid: This compound has a pyrrolidine ring instead of a diazepane ring, which may affect its chemical reactivity and biological activity.
5-Chlorothiophene-2-sulfonyl chloride: This precursor compound lacks the diazepane ring and is primarily used in the synthesis of sulfonyl-containing derivatives.
The uniqueness of this compound lies in its combination of a diazepane ring and a chlorothiophene moiety, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S2/c10-8-2-3-9(15-8)16(13,14)12-6-1-4-11-5-7-12/h2-3,11H,1,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVLOCJEHKEAQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine](/img/structure/B1416210.png)
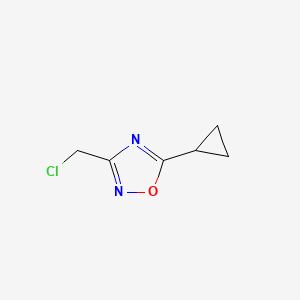
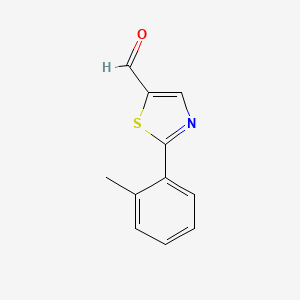
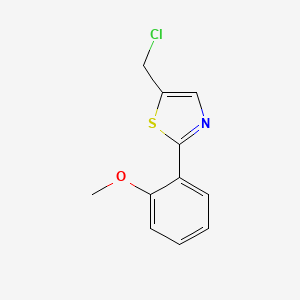
![4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine](/img/structure/B1416216.png)
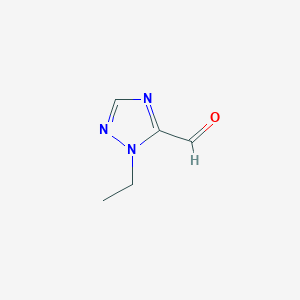
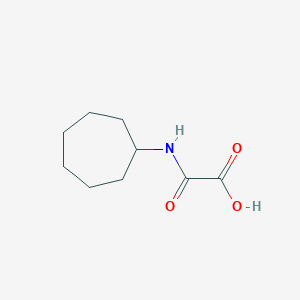

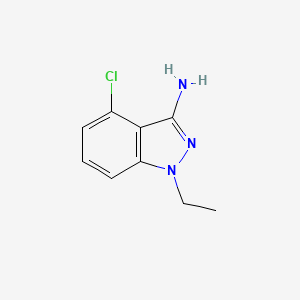
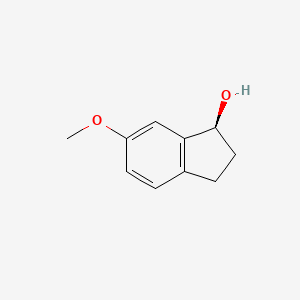
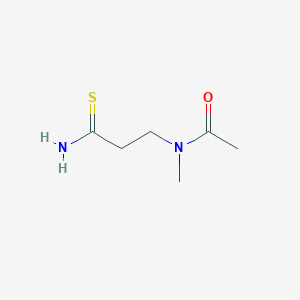
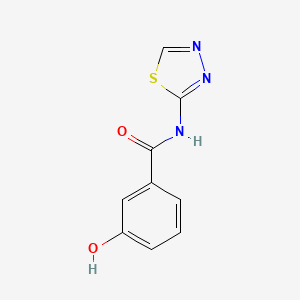
![3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1416230.png)
